N-(4-fluorobenzyl)-3-methylbenzamide
Description
N-(4-fluorobenzyl)-3-methylbenzamide is a benzamide derivative characterized by a 3-methylbenzoyl group linked to a 4-fluorobenzylamine moiety.
Properties
Molecular Formula |
C15H14FNO |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-methylbenzamide |
InChI |
InChI=1S/C15H14FNO/c1-11-3-2-4-13(9-11)15(18)17-10-12-5-7-14(16)8-6-12/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
WMAWTGLSPZWMOP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NCC2=CC=C(C=C2)F |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Features
Key structural variations among benzamide derivatives lie in their substituents and directing groups, which influence their electronic properties and reactivity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives
Key Observations:
- Directing Groups: The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables chelation with transition metals (e.g., Pd, Mn), facilitating C–H bond activation . In contrast, this compound likely acts as a monodentate ligand, which may limit its efficacy in directing C–H functionalization.
- Compounds with multiple fluorines (e.g., N-(3,4-difluorophenyl)-3-methylbenzamide) may exhibit enhanced electrophilicity .
- Halogen Variants : Chlorine in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide offers distinct electronic and steric effects compared to fluorine, influencing its fluorescence properties and metal-binding affinity .
Reactivity in C–H Functionalization
- N,O-Bidentate Directing Groups : highlights the superior performance of N,O-bidentate ligands in forming stable five-membered chelates with metals, critical for C–H bond cleavage. For example, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide forms a bis-five-membered ring complex with Pd, enabling selective C–H methylation .
- However, isolation challenges for intermediates (e.g., reports unconfirmed byproducts) may limit their use .
Spectroscopic and Crystallographic Data
- Characterization : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was fully characterized via $ ^1H $/$ ^{13}C $ NMR, IR, GC-MS, and X-ray crystallography, confirming its planar amide geometry and hydrogen-bonding networks . Similar rigor is lacking for this compound, though its analogs (e.g., ) likely share comparable spectroscopic profiles.
Catalytic Performance
- N,O-Bidentate Systems: demonstrates that N,O-bidentate benzamides achieve high regioselectivity in Mn-catalyzed C(sp²)–H methylation, outperforming monodentate analogs. The hydroxyl group’s hydrogen-bonding capability further stabilizes reactive intermediates .
- Limitations of Fluorinated Analogs: While fluorinated benzamides may enhance metal-ligand interaction through electron withdrawal, their monodentate nature (e.g., the target compound) could result in lower catalytic turnover compared to bidentate systems .
Stability and Isolation Challenges
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